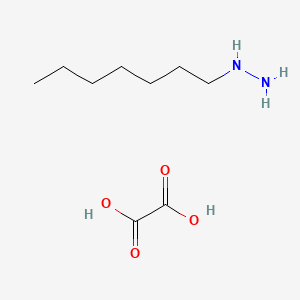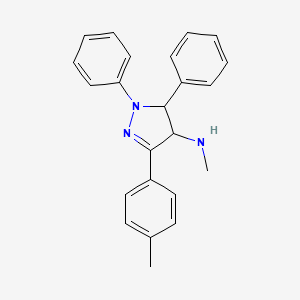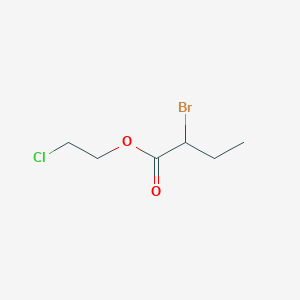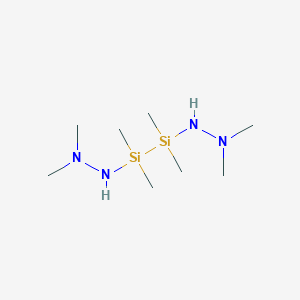![molecular formula C7H6N2 B14722966 2H-Pyrrolo[2,3-C]pyridine CAS No. 13367-51-6](/img/structure/B14722966.png)
2H-Pyrrolo[2,3-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a five-membered pyrrole ring fused to a six-membered pyridine ring. . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization in the presence of a base to form the pyrrolopyridine core . Another approach involves the annulation of the pyridine ring in the final step of the synthesis, often using the Pictet-Spengler reaction accompanied by cyclization and oxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of transition metal catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2H-Pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Reagents such as oxone and hydrogen peroxide are commonly used under mild conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated derivatives of this compound can be used in substitution reactions with nucleophiles or electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2H-Pyrrolo[2,3-C]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2H-Pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain derivatives of this compound have been found to inhibit tubulin polymerization, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
2H-Pyrrolo[2,3-C]pyridine can be compared to other similar compounds, such as:
Pyrrolo[3,4-C]pyridine: This isomer has a different arrangement of nitrogen atoms and exhibits distinct biological activities.
Pyrrolo[2,3-D]pyrimidine: Another related compound with a pyrimidine ring fused to a pyrrole ring, known for its kinase inhibitory activity.
The uniqueness of this compound lies in its specific structural configuration, which allows for unique interactions with biological targets and diverse applications in research and industry.
Propiedades
Número CAS |
13367-51-6 |
|---|---|
Fórmula molecular |
C7H6N2 |
Peso molecular |
118.14 g/mol |
Nombre IUPAC |
2H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-3,5H,4H2 |
Clave InChI |
CYCJZBUUSQBJLE-UHFFFAOYSA-N |
SMILES canónico |
C1C=C2C=CN=CC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Methyl[1,5]thiazocane](/img/structure/B14722915.png)

![2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol](/img/structure/B14722931.png)



![5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine](/img/structure/B14722948.png)

